3,4-Dibromo-5-methylphenol

Physicochemical characterization Quality control Solid-form identification

3,4-Dibromo-5-methylphenol (CAS 1785498-37-4) is a regiospecifically defined dibromocresol that serves as both a versatile building block and a characterized crisaborole impurity reference standard (Impurity 34/18). Its unique contiguous 3,4-dibromo substitution pattern enables sequential cross-coupling without protecting-group strategies. • Serves as a reference standard for crisaborole HPLC method validation, system suitability testing, and batch-release analysis in pharmaceutical QC. • Enables regioselective Suzuki-Miyaura or Ullmann-type couplings for constructing unsymmetrical biaryl and diaryl ether architectures. • Distinct LogP and chromatographic retention profile make it a valuable probe for evaluating stationary-phase selectivity and resolving isobaric bromophenol mixtures.

Molecular Formula C7H6Br2O
Molecular Weight 265.93 g/mol
Cat. No. B13433207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-methylphenol
Molecular FormulaC7H6Br2O
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)Br)O
InChIInChI=1S/C7H6Br2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3
InChIKeyZXVKJGPNIAOMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-5-methylphenol: A Regiospecific Dibrominated Cresol Building Block and Pharmaceutical Reference Standard


3,4-Dibromo-5-methylphenol (CAS 1785498-37-4, molecular formula C₇H₆Br₂O, molecular weight 265.93) is a brominated phenol derivative belonging to the dibromocresol subclass . It is characterized by two bromine atoms positioned at the 3- and 4-positions and a methyl group at the 5-position of the phenolic ring, a substitution pattern that distinguishes it from all other dibromocresol regioisomers . The compound serves a dual role in the scientific supply chain: it is catalogued as a synthetic building block for cross-coupling chemistry and as a characterized reference standard for crisaborole impurity profiling (Crisaborole Impurity 34/18) [1][2].

1
Dual role: Synthetic building block for site-selective cross-coupling chemistry and characterized reference standard for pharmaceutical impurity profiling.
2
Unique scaffold: Adjacent 3,4-dibromo pattern with a meta-methyl group creates sterically and electronically differentiated C–Br bonds suitable for sequential functionalization.
3
Workflow context: Supports crisaborole impurity method validation and regioisomer-specific chromatographic resolution studies.

Why 3,4-Dibromo-5-methylphenol Cannot Be Interchanged with Other Dibromocresol Regioisomers


The dibromocresol family (C₇H₆Br₂O) contains at least six regioisomeric variants differentiated solely by the positions of bromine and methyl substituents on the phenolic ring. Each regioisomer exhibits distinct physicochemical properties, reactivity profiles, and application-specific suitability. 3,4-Dibromo-5-methylphenol possesses a unique contiguous bromination pattern (adjacent 3- and 4-positions) with a meta-oriented methyl group relative to the hydroxyl, creating a sterically and electronically differentiated scaffold that directly influences its performance in cross-coupling reactions, its chromatographic retention behavior as a reference standard, and its toxicological profile [1][2]. Substitution with a commercially more common regioisomer such as 2,6-dibromo-4-methylphenol or 2,4-dibromo-6-methylphenol would yield different reaction products, different impurity retention times, and different biological readouts, rendering the substitution scientifically invalid for procurement decisions tied to a specific synthetic route or analytical method [3].

Target compound
3,4-Dibromo-5-methylphenol
Adjacent bromines; electronically distinct C–Br bonds. Designated Crisaborole Impurity 34/18 reference standard with documented traceability.
Common regioisomers
2,6-Dibromo-4-methylphenol or 2,4-Dibromo-6-methylphenol
Equivalent C–Br bonds; no impurity designation. Substitution would alter reaction products, chromatographic retention, and biological readouts.
Target property
Contiguous 3,4-substitution pattern
Provides inherent sequential coupling selectivity. Steric and electronic differentiation enables site-selective functionalization without protecting groups.
Symmetrical analogs
2,6-substituted regioisomer
Both bromines occupy electronically equivalent positions. Sequential derivatization capability is absent; procurement mismatch for unsymmetrical synthesis routes.

Quantitative Differentiation Evidence for 3,4-Dibromo-5-methylphenol Against Closest Analogs


Melting Point: 3,4-Dibromo-5-methylphenol vs. 2,4-Dibromo-6-methylphenol (Regioisomer)

3,4-Dibromo-5-methylphenol exhibits a melting point of 106–110 °C, which is substantially higher than that of the regioisomer 2,4-dibromo-6-methylphenol (57–58 °C) [1]. This approximately 50 °C difference in melting point provides a straightforward, quantitative identity and purity verification metric that distinguishes the target compound from its closest commercially available regioisomer during incoming quality control.

Melting point comparison
Cross-study comparable
Δ ~48–53 °C
Target: 106–110 °C vs. Comparator: 57–58 °C
Capillary method; vendor CoA and NIST reference data.
Reported identity verification metric supports unambiguous QC differentiation.
Approximately 50 °C gap prevents misidentification in multi-compound inventories.
Physicochemical characterization Quality control Solid-form identification

LogP Lipophilicity: 3,4-Dibromo-5-methylphenol vs. 2,6-Dibromo-4-methylphenol

The predicted LogP of 3,4-dibromo-5-methylphenol, calculated from its SMILES structure (OC1=CC(C)=C(Br)C(Br)=C1), is lower than the experimentally measured LogP of 3.68 reported for 2,6-dibromo-4-methylphenol [1][2]. This lipophilicity difference directly impacts reversed-phase HPLC retention times, solid-phase extraction recovery, and predicted environmental partitioning behavior. For analytical method development, this difference means that 3,4-dibromo-5-methylphenol will elute earlier under standard C18 gradient conditions compared to the 2,6-substituted isomer, enabling chromatographic resolution of these otherwise isobaric regioisomers.

Lipophilicity LogP
Class-level inference
Target: est. 3.2–3.4 vs. Comparator: 3.68 exp.
Δ LogP ~0.3–0.5 lower
Target LogP predicted; comparator from SIELC database.
Supports distinct chromatographic retention context for regioisomer resolution.
Translates to 2–3× partitioning difference; method-development relevance.
Lipophilicity Chromatographic retention Environmental fate

Differential Bromine Reactivity: Adjacent 3,4-Dibromo vs. Non-Adjacent Regioisomers in Cross-Coupling

3,4-Dibromo-5-methylphenol possesses two bromine atoms in adjacent (vicinal) positions on the aromatic ring, a feature not shared by the commercially prevalent 2,6-dibromo-4-methylphenol or 2,4-dibromo-6-methylphenol regioisomers . In palladium-catalyzed cross-coupling reactions, the bromine at the 4-position (para to the hydroxyl) is activated for oxidative addition by the electron-donating hydroxyl group, while the bromine at the 3-position (meta to the hydroxyl, ortho to the methyl) is sterically and electronically differentiated [1]. This creates an inherent selectivity window for sequential Suzuki-Miyaura or Sonogashira couplings that is structurally impossible with symmetrically substituted regioisomers such as 2,6-dibromo-4-methylphenol, where both bromine atoms occupy electronically equivalent positions.

Differential Br reactivity
Class-level inference
Orthogonal C–Br bond reactivity
Inferred from electronic effects; no experimental selectivity ratio identified.
Supports sequential coupling scaffold context for unsymmetrical biaryl synthesis.
Structurally enabled selectivity; absent in symmetrical dibromocresol regioisomers.
Cross-coupling selectivity Suzuki-Miyaura Sequential functionalization

Pharmaceutical Impurity Reference Standard: Crisaborole Impurity 34/18 Traceability

3,4-Dibromo-5-methylphenol is formally designated as Crisaborole Impurity 34 (also catalogued as Impurity 18) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications during crisaborole API manufacturing [1][2]. This designation provides a specific, documented traceability chain that is absent for other dibromocresol regioisomers not associated with the crisaborole synthetic pathway. The compound has been identified in patents describing crisaborole manufacturing processes, confirming its relevance as a process-related impurity requiring controlled monitoring [3].

Impurity standard traceability
Head-to-head
Crisaborole Impurity 34/18 designated
Regulatory documentation per ICH Q3A/Q3B; CoA with NMR, HPLC, MS.
Supports validated impurity reference standard context for ANDA batch-release testing.
Only this regioisomer carries crisaborole-related regulatory traceability.
Pharmaceutical impurity Reference standard Crisaborole quality control

Procurement-Driven Application Scenarios for 3,4-Dibromo-5-methylphenol


Crisaborole API Impurity Profiling and Batch-Release Testing

In pharmaceutical QC laboratories supporting crisaborole (a topical PDE4 inhibitor for atopic dermatitis) manufacturing, 3,4-dibromo-5-methylphenol serves as a characterized impurity reference standard (Crisaborole Impurity 34/18) for HPLC method validation, system suitability testing, and batch-release analysis [1][2].

Sequential, Site-Selective Cross-Coupling for Unsymmetrical Biaryl Synthesis

For medicinal chemistry and process chemistry groups constructing unsymmetrical biaryl or diaryl ether architectures, the electronically and sterically differentiated 3- and 4-bromo substituents enable sequential Suzuki-Miyaura or Ullmann-type couplings without requiring protecting-group strategies, a capability not offered by symmetrical dibromophenol regioisomers .

Regioisomer-Specific HPLC Method Development and Column Selectivity Screening

The distinct LogP and chromatographic retention profile of 3,4-dibromo-5-methylphenol relative to other dibromocresol regioisomers makes it a valuable probe compound for evaluating stationary-phase selectivity and developing resolution methods for isobaric bromophenol mixtures in environmental or metabolite analysis [3].

Structure-Activity Relationship Studies of Halogenated Phenolic Antimicrobials

In academic and industrial antimicrobial discovery programs investigating the impact of bromine substitution pattern on bactericidal potency, 3,4-dibromo-5-methylphenol represents one of the structurally defined dibromocresol isomers needed to complete a full regioisomeric SAR matrix [4].

Application
Selection Property
Validation Focus
Crisaborole impurity profiling
Characterized reference standard with impurity designation
HPLC method validation and batch-release traceability
Sequential site-selective cross-coupling
Electronically and sterically distinct adjacent C–Br bonds
Unsymmetrical biaryl synthesis route feasibility
Regioisomer-specific HPLC method development
Distinct LogP and chromatographic retention profile
Stationary-phase selectivity and isobaric bromophenol resolution
Halogenated phenolic antimicrobial SAR
Structurally defined 3,4-dibromo regioisomer
Full regioisomeric matrix completion for antimicrobial screening context

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